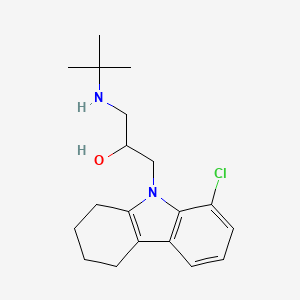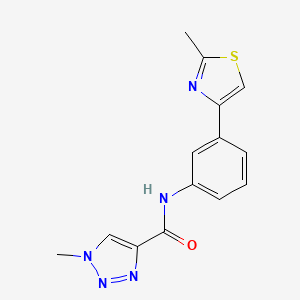![molecular formula C12H11N3O2S B2558927 6-(2-Amino-5-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 904810-90-8](/img/structure/B2558927.png)
6-(2-Amino-5-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Amino-5-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as AMBO-1 and is a heterocyclic compound that contains thiazole, oxazine, and benzene rings.
Scientific Research Applications
Synthesis and Molecular Structure
Research into similar compounds often focuses on the synthesis and detailed molecular structure analysis. For instance, studies have described the synthesis and molecular structure of compounds with complex heterocyclic frameworks, highlighting methodologies that could be applicable to the synthesis of "6-(2-Amino-5-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one". These methodologies include reactions that lead to bicyclic N,O- and N,S-enaminals and other heterocycles through various cyclization techniques (Gvozdev, Shavrin, & Nefedov, 2014; Sañudo, Marcaccini, Basurto, & Torroba, 2006). These studies lay the groundwork for understanding the complex reactions that can be utilized to synthesize and analyze similar benzoxazin derivatives.
Antimicrobial Activities
Several studies have focused on the antimicrobial activities of compounds containing structural motifs similar to "this compound". For example, research into triazole derivatives and their antimicrobial properties suggests that compounds with heterocyclic backbones exhibit significant bioactivity against a range of microorganisms (Bektaş et al., 2007). These findings indicate the potential for similar benzoxazin derivatives to serve as lead compounds in the development of new antimicrobial agents.
Corrosion Inhibition
Compounds with benzoxazine cores have been evaluated for their corrosion inhibition properties, indicating their potential application in protecting metals against corrosion. The inhibition efficiency of such compounds depends on their molecular structure, including the presence of nitrogen atoms and their overall molecular weight, suggesting that "this compound" could have applications in this area as well (Kadhim et al., 2017).
Mechanism of Action
- The primary target of this compound is the biological system or enzyme it interacts with. Unfortunately, specific information about the exact target remains elusive in the available literature. However, further research may uncover its precise binding partners and their roles.
- The compound likely exerts its effects through direct interactions with cellular components. These interactions could involve binding to receptors, enzymes, or other proteins.
Target of Action
Mode of Action
Pharmacokinetics
- The compound’s absorption depends on its physicochemical properties, including lipophilicity and solubility. It likely enters the bloodstream via oral or parenteral routes . Once absorbed, it distributes throughout tissues, possibly binding to plasma proteins. Enzymes in the liver or other organs metabolize the compound, converting it into metabolites. Elimination occurs primarily through renal excretion or biliary secretion .
properties
IUPAC Name |
6-(2-amino-5-methyl-1,3-thiazol-4-yl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-6-11(15-12(13)18-6)7-2-3-9-8(4-7)14-10(16)5-17-9/h2-4H,5H2,1H3,(H2,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNQLQLCGPLIDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC3=C(C=C2)OCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzhydrylurea](/img/structure/B2558847.png)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3,4-dimethoxybenzamide](/img/structure/B2558848.png)

![2-Amino-3-[(2,5-dichloro-4-methylthiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride](/img/structure/B2558853.png)
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2558855.png)
![4-tert-butyl-N-[2-(1H-indol-1-yl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2558856.png)


![7-chloro-N-(3-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2558863.png)


![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide](/img/structure/B2558866.png)